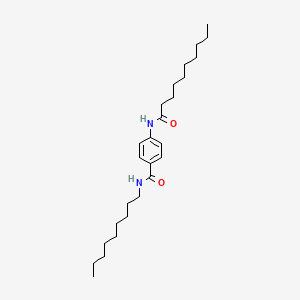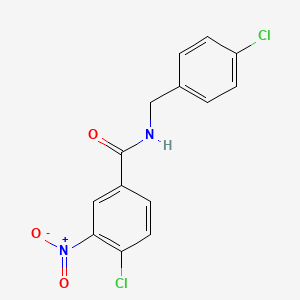
4-(decanoylamino)-N-nonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decanoylamino)-N-nonylbenzamide is an organic compound with the molecular formula C26H43NO2 It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-nonylbenzamide typically involves the reaction of decanoyl chloride with N-nonylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride (SOCl2) to form decanoyl chloride.
Formation of this compound: Decanoyl chloride is then reacted with N-nonylbenzamide in the presence of triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Decanoylamino)-N-nonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Decanoylamino)-N-nonylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-nonylbenzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in physiological changes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Decanoylamino)-N-hexylbenzamide: Similar structure but with a hexyl group instead of a nonyl group.
N-(4-Decanoylaminophenyl)decanamide: Similar structure with variations in the amide linkage.
Uniqueness
4-(Decanoylamino)-N-nonylbenzamide is unique due to its specific combination of functional groups and chain lengths, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H44N2O2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
4-(decanoylamino)-N-nonylbenzamide |
InChI |
InChI=1S/C26H44N2O2/c1-3-5-7-9-11-13-15-17-25(29)28-24-20-18-23(19-21-24)26(30)27-22-16-14-12-10-8-6-4-2/h18-21H,3-17,22H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
SYFFKDASVXWWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559084.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11559092.png)
![3-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11559095.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11559101.png)
![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559114.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11559123.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559125.png)
![N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559127.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559135.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559138.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11559143.png)

![N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11559159.png)
